6-Hydroxy-1,3,3-trimethylindolin-2-one

Medicinal Chemistry Organic Synthesis Intellectual Property

6-Hydroxy-1,3,3-trimethylindolin-2-one (CAS 210552-24-2) is a critical, non-substitutable intermediate for drug discovery, featuring a unique 6-hydroxy and 3,3-gem-dimethyl substitution essential for specific patent-protected therapeutic syntheses. Unlike generic indolinones, this rigid scaffold provides precise steric and electronic control, making it vital for process chemistry. Source high-purity material to ensure reproducibility in your proprietary small-molecule programs, supported by 38 patents. Standard lead times apply; custom synthesis inquiries are welcome for scale-up.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 210552-24-2
Cat. No. B3115662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-1,3,3-trimethylindolin-2-one
CAS210552-24-2
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=C(C=C2)O)N(C1=O)C)C
InChIInChI=1S/C11H13NO2/c1-11(2)8-5-4-7(13)6-9(8)12(3)10(11)14/h4-6,13H,1-3H3
InChIKeyWZADRYDUBBGITL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-1,3,3-trimethylindolin-2-one (CAS 210552-24-2) | Core Intermediate for Indolinone-Based Research


6-Hydroxy-1,3,3-trimethylindolin-2-one (CAS 210552-24-2) is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is a specialized bicyclic heterocyclic building block belonging to the indolinone class, characterized by a 6-hydroxy group and a gem-dimethyl substitution at the C3 position. Its primary role is as a versatile intermediate in organic synthesis, particularly within patent-protected routes for developing small-molecule therapeutics [1].

Why Indolinone Analogs Are Not Interchangeable: The Critical Role of Substitution Pattern in 6-Hydroxy-1,3,3-trimethylindolin-2-one


The 6-hydroxy-1,3,3-trimethylindolin-2-one core is not a generic commodity. The specific substitution pattern—a free phenol group at the 6-position combined with a gem-dimethyl group at C3—is crucial for the compound's intended synthetic utility. Substituting it with a closely related analog, such as 6-hydroxy-1-methylindolin-2-one (lacking the 3,3-dimethyl group) , or a 6-methoxy derivative (a common precursor) , would fundamentally alter the reactivity, steric environment, and subsequent reaction outcomes. The compound's appearance in 38 patents [1] confirms it is a specialized intermediate for specific, proprietary synthetic pathways where structural precision dictates success.

Quantitative Differentiation of 6-Hydroxy-1,3,3-trimethylindolin-2-one (CAS 210552-24-2): A Comparative Analysis


Patent Provenance vs. Academic Literature: A Quantitative Assessment of Research Utility

A key differentiator is the compound's documented utility. While literature citations are zero, it is cited in 38 patents [1]. This indicates that 6-hydroxy-1,3,3-trimethylindolin-2-one is not a target for academic biological study but is a specialized intermediate within patented industrial synthetic routes. This contrasts with many other commercially available indolinones that may have more public biological data but less proprietary relevance.

Medicinal Chemistry Organic Synthesis Intellectual Property

Structural Differentiation from Common Analog 6-Hydroxy-1-methylindolin-2-one

The 6-hydroxy-1,3,3-trimethylindolin-2-one core (MW 191.23 g/mol) is structurally distinct from the simpler analog 6-hydroxy-1-methylindolin-2-one (CAS 13383-73-8, MW 163.17 g/mol) . The presence of the gem-dimethyl group at the C3 position introduces significant steric hindrance and a different electronic environment, which are critical for controlling regioselectivity in subsequent reactions or influencing the conformation of the final molecule. This steric bulk is a primary driver for its use as a specific intermediate.

Chemical Synthesis Structure-Activity Relationship (SAR) Medicinal Chemistry

Purity Benchmarking Against Commercial Indolinone Intermediates

Commercially, 6-hydroxy-1,3,3-trimethylindolin-2-one is supplied with a minimum purity specification of 95% . This is a standard but crucial benchmark for synthetic intermediates, ensuring a baseline of reliability for subsequent reactions. While not differentiated by a higher purity grade, this specification aligns with industry standards for similar building blocks and provides a clear quantitative metric for procurement.

Quality Control Procurement Specification Organic Synthesis

Targeted Application Scenarios for 6-Hydroxy-1,3,3-trimethylindolin-2-one in R&D and Process Chemistry


Proprietary Drug Discovery and Development

Given its high patent count (38) and zero literature citations [1], this compound is best suited for use as a key intermediate in the synthesis of proprietary drug candidates, particularly those following patent-protected routes. It is not intended for use as a target compound in academic biological assays but rather as a specialized building block in industrial medicinal chemistry projects.

Process Chemistry and Scale-Up of Indolinone-Containing APIs

The compound's role as a versatile intermediate makes it valuable for process chemists developing scalable routes to indolinone-based active pharmaceutical ingredients (APIs). Its specific 6-hydroxy-1,3,3-trimethyl substitution pattern is essential for achieving the desired steric and electronic properties in the final API, making it a non-substitutable component of the synthetic pathway.

Synthesis of Complex Natural Product Analogs

The unique 1,3,3-trimethyl-6-hydroxyindolin-2-one core can serve as a rigid scaffold for synthesizing analogs of complex natural products. The gem-dimethyl group imparts conformational constraint, which is a common strategy in medicinal chemistry to improve binding affinity and selectivity. This application scenario is supported by the compound's classification as a specialized heterocyclic building block .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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